molecular formula C8H11NS B14216390 2-Methyl-6-[(methylsulfanyl)methyl]pyridine CAS No. 582330-17-4

2-Methyl-6-[(methylsulfanyl)methyl]pyridine

Cat. No.: B14216390
CAS No.: 582330-17-4
M. Wt: 153.25 g/mol
InChI Key: ZHHGHWRCUBEKBT-UHFFFAOYSA-N
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Description

2-Methyl-6-[(methylsulfanyl)methyl]pyridine is a heterocyclic organic compound that belongs to the pyridine family It features a pyridine ring substituted with a methyl group at the 2-position and a methylsulfanyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-[(methylsulfanyl)methyl]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyridine with a methylsulfanyl reagent under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction typically proceeds at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[(methylsulfanyl)methyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, solvents like acetonitrile or dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-methylsulfanylated pyridine derivatives.

    Substitution: Halogenated pyridines, aminopyridines, thiopyridines.

Scientific Research Applications

2-Methyl-6-[(methylsulfanyl)methyl]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical agents.

    Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-[(methylsulfanyl)methyl]pyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-ethylpyridine: Similar in structure but with an ethyl group at the 5-position instead of a methylsulfanyl group.

    2-Hydroxy-6-methylpyridine: Features a hydroxyl group at the 6-position instead of a methylsulfanyl group.

    2-Methyl-6-(tributylstannyl)pyridine: Contains a tributylstannyl group at the 6-position.

Uniqueness

2-Methyl-6-[(methylsulfanyl)methyl]pyridine is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it a valuable compound for various applications.

Properties

CAS No.

582330-17-4

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

2-methyl-6-(methylsulfanylmethyl)pyridine

InChI

InChI=1S/C8H11NS/c1-7-4-3-5-8(9-7)6-10-2/h3-5H,6H2,1-2H3

InChI Key

ZHHGHWRCUBEKBT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CSC

Origin of Product

United States

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